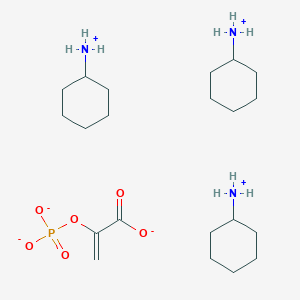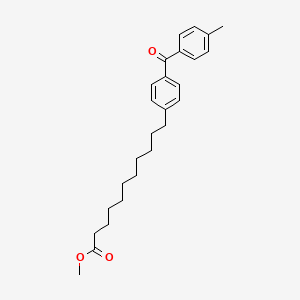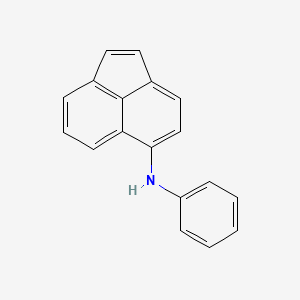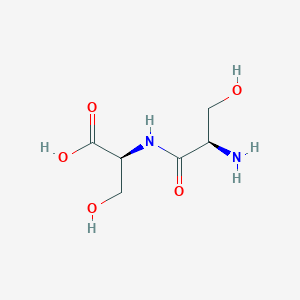
D-Seryl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Seryl-L-serine is a dipeptide composed of two serine molecules, one in the D-configuration and the other in the L-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Seryl-L-serine can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of serine racemase to convert L-serine to D-serine, followed by coupling the D-serine with L-serine using peptide bond formation techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express serine racemase and peptide synthetases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired dipeptide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
D-Seryl-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction of the peptide bond can produce serinol.
Applications De Recherche Scientifique
D-Seryl-L-serine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
D-Seryl-L-serine exerts its effects primarily through its interaction with NMDA receptors in the brain. It acts as a co-agonist at the glycine site of these receptors, enhancing their activity and modulating neurotransmission. This interaction is crucial for processes such as synaptic plasticity, learning, and memory .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-serine: A single amino acid that also acts as a co-agonist at NMDA receptors.
L-serine: The L-isomer of serine, involved in protein synthesis and metabolism.
Phosphatidylserine: A phospholipid that contains serine and is a key component of cell membranes.
Uniqueness
D-Seryl-L-serine is unique due to its dipeptide structure, combining both D- and L-forms of serine. This dual configuration allows it to interact with a broader range of molecular targets and pathways compared to its individual components .
Propriétés
Numéro CAS |
656221-75-9 |
|---|---|
Formule moléculaire |
C6H12N2O5 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4+/m1/s1 |
Clé InChI |
XZKQVQKUZMAADP-DMTCNVIQSA-N |
SMILES isomérique |
C([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canonique |
C(C(C(=O)NC(CO)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
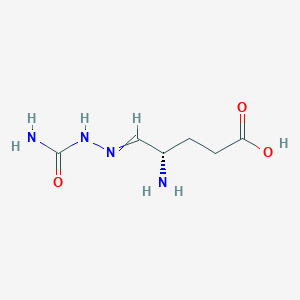
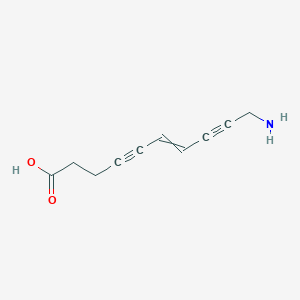
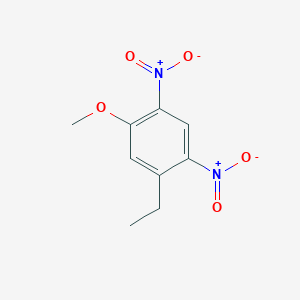
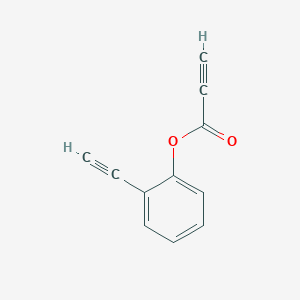
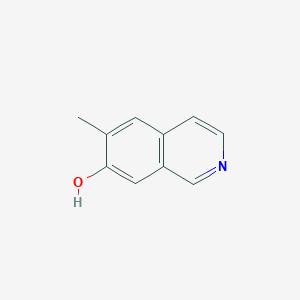

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
